(E)-3-Methylpent-2-en-4-yn-1-ol CAS number and chemical properties
(E)-3-Methylpent-2-en-4-yn-1-ol CAS number and chemical properties
An In-Depth Technical Guide to (E)-3-Methylpent-2-en-4-yn-1-ol
Introduction
(E)-3-Methylpent-2-en-4-yn-1-ol, a terminal alkyne and primary alcohol, is a pivotal C6 building block in industrial organic synthesis.[1][2] Its strategic importance lies in its conjugated enyne system and a reactive hydroxyl group, which allow for a variety of chemical transformations. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a focus on its significant role in the production of high-value compounds such as carotenoids and vitamins.[3][4] The stereochemistry of the double bond is critical, with the (E)-isomer being the desired starting material for specific complex molecules like zeaxanthin and astaxanthin.[1][3]
Chemical and Physical Properties
(E)-3-Methylpent-2-en-4-yn-1-ol is an oily liquid, and like its (Z)-isomer, it is sensitive to heat and prone to polymerization due to the presence of both double and triple bonds in its structure.[5]
| Property | Value | Source(s) |
| CAS Number | 6153-06-6 | [1][2][6][7] |
| Molecular Formula | C6H8O | [6][7] |
| Molecular Weight | 96.13 g/mol | [1][7] |
| IUPAC Name | (2E)-3-methylpent-2-en-4-yn-1-ol | |
| Appearance | Oily liquid | [5] |
| Boiling Point | 73°C at 1.253 kPa | [5] |
| Refractive Index | 1.4934 at 20°C | [5] |
| InChI Key | ZSJHASYJQIRSLE-GQCTYLIASA-N | [1] |
Core Synthesis Pathway: Allylic Rearrangement
The industrial synthesis of 3-methyl-2-penten-4-yn-1-ol isomers is primarily achieved through the acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol.[1][5] This process yields a mixture of (E) and (Z) isomers, from which the desired (E)-isomer must often be separated for specific applications.[1]
Synthesis of the Precursor: 3-Methyl-1-penten-4-yn-3-ol
The precursor alcohol is synthesized via the reaction of methyl vinyl ketone with acetylene in the presence of a metal catalyst, such as calcium, in liquid ammonia.[5]
Step-by-Step Protocol:
-
Add liquid ammonia to a reaction vessel and cool to below -40°C.[5]
-
Introduce metal calcium followed by a continuous stream of acetylene gas while stirring to form calcium acetylide dispersed in the solvent.[5]
-
Cool the reaction mixture to -60°C and add methyl vinyl ketone while maintaining a moderate flow of acetylene.[5]
-
Control the reaction temperature at -55°C for approximately 25 minutes.[5]
-
Raise the temperature to -5°C over 90 minutes to evaporate the ammonia.[5]
-
Add equal volumes of diethyl ether and water, followed by a 50% aqueous acetic acid solution to neutralize the mixture, keeping the temperature below 15°C.[5]
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.[5]
-
Combine the organic extracts, wash with an aqueous sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and purify by distillation after solvent recovery.[5] This process typically yields around 71% of the iso-C6 alcohol (3-methyl-1-penten-4-yn-3-ol).[5]
Allylic Rearrangement to (E/Z)-3-Methylpent-2-en-4-yn-1-ol
The tertiary propargyl alcohol (3-methyl-1-penten-4-yn-3-ol) undergoes an allylic rearrangement, typically catalyzed by an acid like sulfuric acid, to produce a mixture of the primary alcohols (E)- and (Z)-3-methyl-2-penten-4-yn-1-ol.[1][5] The industrial product of this rearrangement often contains 10-15% of the trans-isomer ((E)-isomer).[1]
Caption: Role of the C6 synthon in a generalized carotenoid synthesis.
Safety, Handling, and Storage
Proper handling and storage are crucial due to the compound's reactivity and potential hazards.
-
Handling : Work should be conducted in a well-ventilated area using non-sparking tools to prevent fire from electrostatic discharge. [8]Personal protective equipment (PPE), including suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles, is mandatory. [8]Contact with skin and eyes, as well as the formation of aerosols, should be avoided. [8]* Storage : The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. [8]It must be kept away from incompatible materials, such as oxidizing agents, and foodstuff containers. [8][9]* First-Aid Measures :
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. [8] * Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. [8] * Eye Contact : Rinse cautiously with water for several minutes. [9] * Ingestion : Do not induce vomiting. Seek immediate medical attention. [10]
-
Conclusion
(E)-3-Methylpent-2-en-4-yn-1-ol is more than a simple chemical compound; it is a fundamental building block that enables the large-scale synthesis of complex and valuable natural products. Its utility in producing carotenoids and vitamins underscores its importance in the food, feed, and pharmaceutical industries. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and chemical professionals aiming to leverage its synthetic potential.
References
-
3-methylpent-2-en-4-yn-1-ol - NIST WebBook. [Link]
- Photochemical isomerization of a pent-2-en-4-yn-1-ol - Google P
-
2-Penten-4-yn-1-ol, 3-methyl- | C6H8O - PubChem. [Link]
-
Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - MDPI. [Link]
Sources
- 1. (E)-3-Methylpent-2-en-4-yn-1-ol | 6153-06-6 | Benchchem [benchchem.com]
- 2. (E)-3-Methylpent-2-en-4-yn-1-ol | 6153-06-6 [chemicalbook.com]
- 3. EP2225193B1 - Photochemical isomerization of a pent-2-en-4-yn-1-ol - Google Patents [patents.google.com]
- 4. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol [mdpi.com]
- 5. 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process_Chemicalbook [chemicalbook.com]
- 6. wap.guidechem.com [wap.guidechem.com]
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